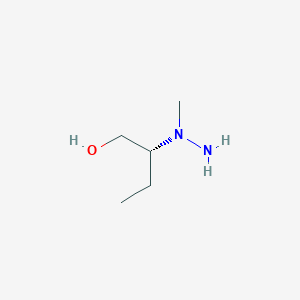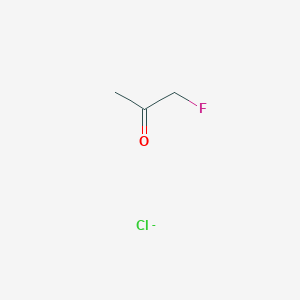
1-Fluoropropan-2-one;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a colorless to pale yellow liquid at room temperature and is known for its high toxicity and flammability . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
1-Fluoropropan-2-one;chloride can be synthesized through several methods. One common method involves the reaction of triethylamine tris-hydrofluoride with bromoacetone . This reaction typically requires controlled conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Chemischer Reaktionen
1-Fluoropropan-2-one;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other fluorinated compounds.
Substitution: This compound can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Fluoropropan-2-one;chloride has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex fluorinated compounds.
Biology: This compound can be used in studies involving enzyme kinetics and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes
Wirkmechanismus
The mechanism of action of 1-fluoropropan-2-one;chloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can form strong bonds with other elements, influencing the reactivity and stability of the molecule. This can affect various biochemical pathways and processes, making it a valuable tool in research .
Vergleich Mit ähnlichen Verbindungen
1-Fluoropropan-2-one;chloride can be compared with other similar compounds, such as:
Fluoroacetone: Similar in structure but with different reactivity and applications.
Bromoacetone: Contains a bromine atom instead of fluorine, leading to different chemical properties and uses.
Chloroacetone: Contains a chlorine atom, which also affects its reactivity and applications.
The uniqueness of this compound lies in its specific reactivity due to the presence of the fluorine atom, which can influence the outcome of various chemical reactions and its applications in research and industry .
Eigenschaften
CAS-Nummer |
496030-64-9 |
|---|---|
Molekularformel |
C3H5ClFO- |
Molekulargewicht |
111.52 g/mol |
IUPAC-Name |
1-fluoropropan-2-one;chloride |
InChI |
InChI=1S/C3H5FO.ClH/c1-3(5)2-4;/h2H2,1H3;1H/p-1 |
InChI-Schlüssel |
SPDMEPRJXOORSG-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)CF.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[(4-bromophenyl)methyl] methylphosphonate](/img/structure/B14251385.png)
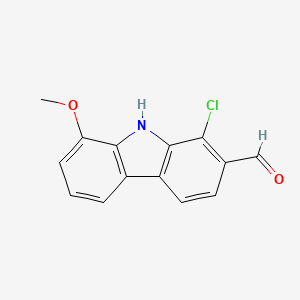
![Ethyl 3-[(4-nitrobenzene-1-sulfonyl)amino]-3-oxopropanoate](/img/structure/B14251394.png)
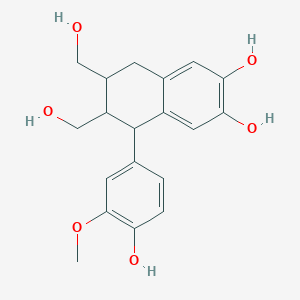
![[(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene](/img/structure/B14251405.png)
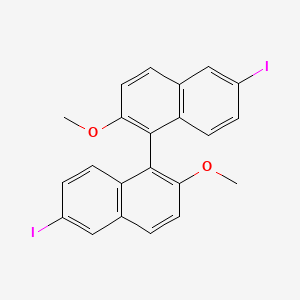
![Benzamide, 2-[([1,1'-biphenyl]-4-ylmethyl)sulfonyl]-N-hydroxy-](/img/structure/B14251419.png)
![(3aS)-1-Methyl-3,3-diphenylhexahydro-1H-pyrrolo[2,1-e][1,2]azaborole](/img/structure/B14251427.png)
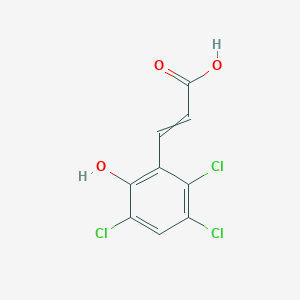
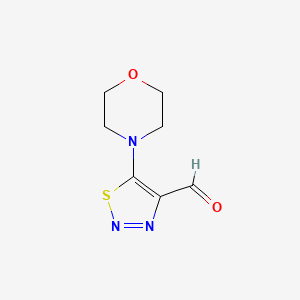
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14251456.png)
![Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14251459.png)
